Cyclohexyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
Cyclohexyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis. Its primary application lies in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, specifically for the synthesis of cyclohexyl-substituted alkenes. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.
Chemical and Physical Properties
Cyclohexyltriphenylphosphonium bromide is a white to off-white crystalline solid.[1] It is characterized by the presence of a bulky cyclohexyl group and three phenyl groups attached to a positively charged phosphorus atom, with a bromide anion. This structure imparts specific reactivity and solubility characteristics that are essential for its role in organic synthesis.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆BrP | [1] |
| Molecular Weight | 425.35 g/mol | [1] |
| Melting Point | 265-272 °C | [1] |
| Appearance | White to beige crystalline powder | [1] |
| CAS Number | 7333-51-9 | [1] |
| EINECS Number | 230-834-2 | [1] |
| Solubility | No quantitative data available. Generally soluble in polar organic solvents. |
Data Presentation: Spectral Data
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Spectral data is available but specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data is available but specific peak assignments require further analysis. |
| Infrared (IR) | Characteristic peaks for P-C bonds and aromatic C-H bonds are expected. |
| Mass Spectrometry | Expected to show the molecular ion peak corresponding to the cyclohexyltriphenylphosphonium cation. |
Synthesis of Cyclohexyltriphenylphosphonium Bromide
The synthesis of Cyclohexyltriphenylphosphonium bromide is typically achieved through a bimolecular nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and cyclohexyl bromide. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of cyclohexyl bromide, displacing the bromide ion.
Experimental Protocol: General Synthesis of Phosphonium Salts
Materials:
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Triphenylphosphine
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Cyclohexyl bromide
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Anhydrous solvent (e.g., toluene, acetonitrile, or xylenes)
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Inert gas (Nitrogen or Argon)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Inert atmosphere setup
Procedure:
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In a round-bottom flask, dissolve triphenylphosphine in an appropriate anhydrous solvent under an inert atmosphere.
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Add cyclohexyl bromide to the solution. The molar ratio of triphenylphosphine to cyclohexyl bromide is typically 1:1 or with a slight excess of the alkyl halide.
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Heat the reaction mixture to reflux and maintain the temperature for several hours to days, depending on the reactivity of the alkyl halide and the solvent used. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.
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After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
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Dry the purified Cyclohexyltriphenylphosphonium bromide under vacuum.
Caption: Synthesis of Cyclohexyltriphenylphosphonium bromide.
The Wittig Reaction: Application in Alkene Synthesis
Cyclohexyltriphenylphosphonium bromide is a key precursor for the generation of a phosphorus ylide (or phosphorane), the reactive species in the Wittig reaction. This reaction is renowned for its ability to convert aldehydes and ketones into alkenes with high regioselectivity.
Reaction Mechanism
The Wittig reaction proceeds through several key steps:
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Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the phosphorus ylide. The acidity of the α-proton on the phosphonium salt is increased by the electron-withdrawing effect of the adjacent positively charged phosphorus atom.
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Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.
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Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction using Cyclohexyltriphenylphosphonium Bromide
Materials:
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Cyclohexyltriphenylphosphonium bromide
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A strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
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An aldehyde or ketone
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Inert gas (Nitrogen or Argon)
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Low-temperature bath (e.g., dry ice/acetone)
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Inert atmosphere setup
Procedure:
Part 1: Ylide Preparation
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To a dry, three-necked round-bottom flask under an inert atmosphere, add Cyclohexyltriphenylphosphonium bromide.
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Add anhydrous THF to the flask to create a suspension.
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Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base and substrate).
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Slowly add the strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
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Allow the mixture to stir at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
Part 2: Reaction with Carbonyl Compound
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Dissolve the aldehyde or ketone in anhydrous THF in a separate flask.
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Slowly add the solution of the carbonyl compound to the ylide solution at the low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
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Monitor the reaction progress by TLC.
Part 3: Work-up and Purification
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Caption: Experimental workflow for the Wittig reaction.
Safety and Handling
Cyclohexyltriphenylphosphonium bromide is an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Cyclohexyltriphenylphosphonium bromide is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of cyclohexyl-substituted alkenes via the Wittig reaction. Its synthesis from readily available starting materials and its reliable performance in the Wittig olefination make it an important tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective use in the laboratory.
